2-amino-4-chloro-5-methoxyPhenol
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Overview
Description
2-Amino-4-chloro-5-methoxyPhenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-chloro-5-methoxyPhenol can be achieved through several methods. One common approach involves the nitration of 2-chloro-5-methoxyphenol followed by reduction to introduce the amino group. The nitration is typically carried out using nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-5-methoxyPhenol undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
2-Amino-4-chloro-5-methoxyPhenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-4-chloro-5-methoxyPhenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chlorophenol
- 2-Amino-5-chlorophenol
- 4-Amino-2-methoxyphenol
Uniqueness
2-Amino-4-chloro-5-methoxyPhenol is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
2-amino-4-chloro-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZFSGHTVJNLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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